molecular formula C6HCl2F3O B14133955 2,3-Dichloro-4,5,6-trifluorophenol CAS No. 63183-99-3

2,3-Dichloro-4,5,6-trifluorophenol

Cat. No.: B14133955
CAS No.: 63183-99-3
M. Wt: 216.97 g/mol
InChI Key: FRKHIRSCBHJVLO-UHFFFAOYSA-N
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Description

2,3-Dichloro-4,5,6-trifluorophenol is a halogenated phenol with the molecular formula C6HCl2F3O and a molecular weight of 216.97 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms on the phenol ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4,5,6-trifluorophenol typically involves the halogenation of phenol derivatives. One common method includes the chlorination and fluorination of phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure selective substitution of hydrogen atoms with chlorine and fluorine atoms .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, involving the use of advanced catalytic systems and continuous reaction setups. The reaction conditions are carefully monitored to minimize side reactions and ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4,5,6-trifluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ and molecular oxygen are commonly used oxidants.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various halogenated quinones, less halogenated phenols, and substituted phenol derivatives .

Scientific Research Applications

2,3-Dichloro-4,5,6-trifluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4,5,6-trifluorophenol involves its interaction with molecular targets through halogen bonding and hydrogen bonding. The presence of multiple halogen atoms enhances its ability to form strong interactions with various biological and chemical targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-4,5,6-trifluorophenol is unique due to its specific combination of chlorine and fluorine atoms, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise control over chemical and biological interactions .

Properties

IUPAC Name

2,3-dichloro-4,5,6-trifluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F3O/c7-1-2(8)6(12)5(11)4(10)3(1)9/h12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKHIRSCBHJVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613906
Record name 2,3-Dichloro-4,5,6-trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19758-06-6, 63183-99-3
Record name 2,3-Dichloro-4,5,6-trifluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19758-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-4,5,6-trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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